Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and an imidazolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl esters, acyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce significant quantities of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but lacks the imidazolidinone ring and methoxyphenyl group.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound contains a fluorophenyl group but has a different overall structure.
Indole derivatives: These compounds have diverse biological activities and share some structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C29H28FN3O6 |
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Molecular Weight |
533.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H28FN3O6/c1-3-39-28(36)20-6-10-22(11-7-20)31-26(34)18-25-27(35)33(23-12-8-21(30)9-13-23)29(37)32(25)17-16-19-4-14-24(38-2)15-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,31,34) |
InChI Key |
ZNNPTPFMFIPQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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